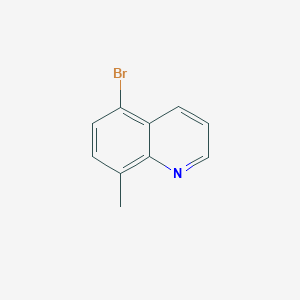

5-溴-8-甲基喹啉

概述

描述

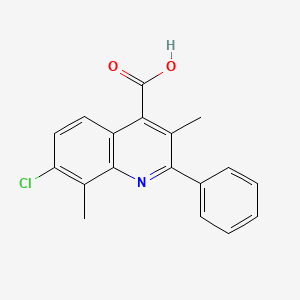

5-Bromo-8-methylquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 5-position and a methyl group at the 8-position distinguishes this compound from other quinolines.

Synthesis Analysis

The synthesis of 5-Bromo-8-methylquinoline and its derivatives has been explored in several studies. For instance, the preparation of 5-bromo-8-methylquinoline derivatives can be achieved through the bromination of 8-methylquinoline using bromine in the presence of silver sulfate . Additionally, the synthesis of related compounds, such as 7-bromo-5,8-dimethylisoquinoline, involves selective bromination of 5,8-dimethylisoquinoline, which can be obtained from p-xylene . The Skraup reaction, a well-known method for synthesizing quinolines, is also employed in the synthesis of 8-methylquinoline-5-carboxylic acid, which can be further brominated .

Molecular Structure Analysis

The molecular structure of 5-Bromo-8-methylquinoline is characterized by the presence of a bromine atom and a methyl group attached to the quinoline core. The structure of related compounds, such as the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), has been elucidated using various spectroscopic techniques, including IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and XRD .

Chemical Reactions Analysis

The reactivity of 5-Bromo-8-methylquinoline and its derivatives towards various chemical reactions has been documented. For example, the palladium-catalyzed microwave-assisted amination of 5- and 8-bromoquinolines has been shown to yield aminoquinolines rapidly and with good yields . The study of nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines reveals interesting regiochemistry, leading to the formation of 7-alkylamino-2-methylquinoline-5,8-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-8-methylquinoline and its derivatives are influenced by the substituents on the quinoline ring. The introduction of a bromine atom increases the molecular weight and alters the electron distribution within the molecule, which can affect its reactivity and physical properties such as solubility. The Schiff base ligand BHMQMHI and its metal complexes have been characterized by their solubility, magnetic susceptibility, and thermal stability . The photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) demonstrates increased solubility and low fluorescence, making it useful in biological applications .

科学研究应用

合成与表征

5-溴-8-甲基喹啉衍生物的合成:该化合物已被用于合成各种衍生物。例如,使用6-溴-2-甲基喹啉-5,8-二酮合成了7-烷基氨基-2-甲基喹啉-5,8-二酮,展示了该化合物在亲核取代反应中的作用(Choi & Chi, 2004)。

金属配合物合成:报道了利用从5-溴-8-甲基喹啉衍生的席夫碱配体合成金属(II)配合物,说明了其在创建具有潜在抗菌和抗氧化性能的金属有机框架中的应用(Siddappa & Mayana, 2014)。

药物中间体合成:5-溴-8-甲基喹啉一直是药物发现中的关键中间体,特别是在合成类似5-溴-2-甲基氨基-8-甲氧基喹唑啉等化合物方面,在药物化学中具有重要意义(Nishimura & Saitoh, 2016)。

腐蚀抑制

防腐蚀性能:从5-溴-8-甲基喹啉合成的新型8-羟基喹啉衍生物在酸性环境中显示出对碳钢具有有效的防腐蚀活性。该应用展示了其在工业腐蚀保护中的潜力(Rouifi et al., 2020)。

低碳钢腐蚀抑制:涉及5-溴-8-甲基喹啉衍生物的研究还着重于它们作为低碳钢酸腐蚀抑制剂的有效性,有助于新型腐蚀抑制剂的开发(Rbaa et al., 2020)。

光敏保护基团

- 合成中的光敏保护基团:例如8-溴-7-羟基喹啉等5-溴-8-甲基喹啉的溴化衍生物已被合成为光敏保护基团,展示了它们在光化学和体内应用中的用途(Fedoryak & Dore, 2002)。

安全和危害

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .

属性

IUPAC Name |

5-bromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIFWJGDIKRUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405812 | |

| Record name | 5-bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-methylquinoline | |

CAS RN |

74316-55-5 | |

| Record name | 5-bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

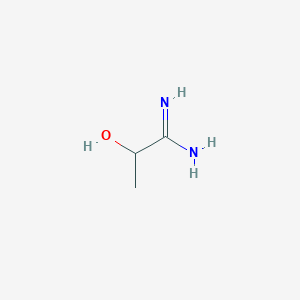

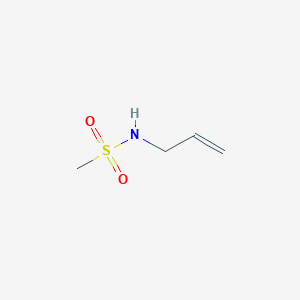

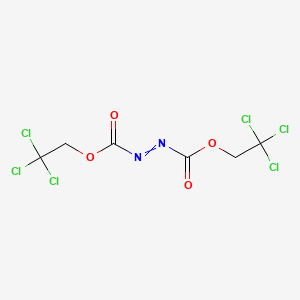

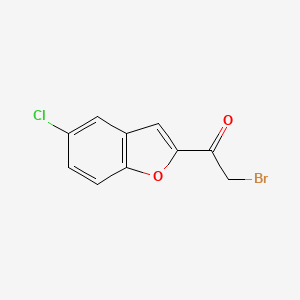

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)